molecular formula C25H22BrN5O2S B11668804 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11668804
M. Wt: 536.4 g/mol
InChI Key: HKJOHUQHWYJDQF-JFLMPSFJSA-N
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Description

N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS: 314071-53-9) is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 3. The acetohydrazide moiety is linked to an (E)-configured imine group derived from 5-bromo-2-methoxybenzaldehyde. Key structural attributes include:

  • Electron-withdrawing groups: Bromo and methoxy substituents on the benzylidene moiety enhance electronic polarization.
  • Sulfanyl bridge: The thioether linkage (-S-) between the triazole and acetohydrazide may influence solubility and redox properties.
    The compound’s molecular formula is C₂₅H₂₁BrN₆O₂S, with a molecular weight of 565.44 g/mol .

Properties

Molecular Formula

C25H22BrN5O2S

Molecular Weight

536.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22BrN5O2S/c1-17-8-11-21(12-9-17)31-24(18-6-4-3-5-7-18)29-30-25(31)34-16-23(32)28-27-15-19-14-20(26)10-13-22(19)33-2/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+

InChI Key

HKJOHUQHWYJDQF-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : 5-bromo-2-methoxyphenyl derivatives and triazole-based thiol compounds.
  • Reaction Conditions : Alkaline medium with controlled temperature to facilitate the reaction.
  • Purification : Recrystallization from ethanol or similar solvents to obtain pure crystalline forms.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The synthesized compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .

Anticancer Potential

Studies suggest that triazole derivatives can induce apoptosis in cancer cells. The hydrazide component of this compound may enhance its efficacy against tumor cells through mechanisms such as cell cycle arrest and increased reactive oxygen species (ROS) production .

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases .

Case Studies

Several case studies have documented the pharmacological effects of similar compounds:

  • Case Study A : A related triazole derivative demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting a potential mechanism for therapeutic use .
  • Case Study B : Another study highlighted the antimicrobial efficacy against multi-drug resistant strains, emphasizing the need for new antibiotic development .

Mechanistic Insights

Research has focused on understanding the molecular mechanisms behind the biological activities of these compounds:

  • Mechanism of Action : The interaction of the triazole moiety with biological targets such as enzymes involved in cell division and metabolic pathways has been a focal point .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Variations

The table below summarizes key structural differences between the target compound and related derivatives:

Compound Name Triazole Substituents Hydrazide Substituents Key Functional Groups Biological Activity References
Target Compound 4-(4-methylphenyl), 5-phenyl (E)-5-bromo-2-methoxybenzylidene Bromo, methoxy, sulfanyl Not reported
ZE-4b: N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide 4-ethyl, 5-pyridyl 2-phenylmethylidene Pyridyl, ethyl, sulfanyl Not reported
(E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide (11h) 4-phenyl (1,2,3-triazole) (E)-5-bromo-2-hydroxybenzylidene Hydroxyl, bromo, triazol-1-yl Not reported
2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide 4-phenyl, 5-(tolylaminoethyl) 1-phenylethylidene Tolylaminoethyl, phenylethylidene 1.5× antioxidant activity vs. BHT

Key Observations :

  • Triazole Substitution : The target’s 4-(4-methylphenyl) and 5-phenyl groups contrast with ZE-4b’s pyridyl substitution, which may enhance metal-binding capacity .
  • Biological Activity: The antioxidant activity of the tolylaminoethyl-substituted derivative () suggests that alkylamino and aromatic substituents on the triazole enhance redox properties .

Electronic and Physical Properties

  • In contrast, ZE-4b’s pyridyl group introduces electron-withdrawing and π-acidic character .

Biological Activity

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The compound is synthesized through a condensation reaction between 5-bromo-2-methoxybenzaldehyde and a hydrazine derivative, typically under reflux conditions in a suitable solvent like ethanol or methanol. The reaction yields the hydrazone derivative, which can be purified via recrystallization.

Biological Activity

The biological activity of this compound is multifaceted, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from various studies:

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values indicate potent activity against various bacterial strains. For example, compounds related to this structure have shown MIC values as low as 16 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
  • The compound has also been tested against fungal strains such as Candida albicans , showing similar MIC values .
Microbial Strain MIC (μg/mL)
Staphylococcus aureus16
Enterococcus faecalis16
Candida albicans16
Escherichia coli32

Anticancer Activity

Studies have indicated that the compound exhibits potential anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines:

  • The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Specific studies have reported IC50 values indicating effective concentrations for inhibiting cancer cell growth .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • It has been found to inhibit key inflammatory mediators, potentially making it useful in treating inflammatory diseases.
  • The anti-inflammatory activity may be linked to its ability to modulate COX-II enzyme activity .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial resistance and cancer progression.
  • Interaction with Nucleic Acids : It can form complexes with DNA/RNA, interfering with replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells .

Case Studies

Recent studies have provided insights into the effectiveness of this compound in various applications:

  • A study investigating its effects on breast cancer cells showed a significant reduction in cell viability at concentrations above 10 μM.
  • Another study highlighted its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as a therapeutic agent in infectious diseases .

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